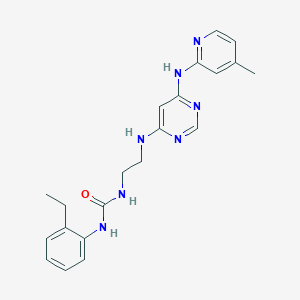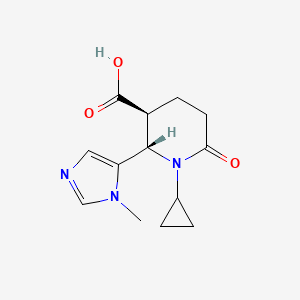
1-(2-Ethylphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethylphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a urea backbone substituted with an ethylphenyl group and a pyrimidinyl-pyridinyl moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethylphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Pyrimidinyl Intermediate:
- Starting with 4-methylpyridin-2-amine, it undergoes a nucleophilic substitution reaction with a suitable pyrimidine derivative under basic conditions to form the pyrimidinyl intermediate.
-
Coupling with Ethylphenyl Isocyanate:
- The pyrimidinyl intermediate is then reacted with 2-ethylphenyl isocyanate in the presence of a catalyst such as triethylamine to form the desired urea compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethylphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the functional groups, leading to different reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the urea moiety, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under controlled temperature and solvent conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(2-Ethylphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism by which 1-(2-Ethylphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application being studied, such as inhibition of a particular enzyme in cancer therapy.
Comparison with Similar Compounds
1-(2-Ethylphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)thiourea: Similar structure but with a thiourea moiety instead of urea.
1-(2-Ethylphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)carbamate: Similar structure but with a carbamate group.
Uniqueness: 1-(2-Ethylphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
1-(2-ethylphenyl)-3-[2-[[6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c1-3-16-6-4-5-7-17(16)27-21(29)24-11-10-23-18-13-20(26-14-25-18)28-19-12-15(2)8-9-22-19/h4-9,12-14H,3,10-11H2,1-2H3,(H2,24,27,29)(H2,22,23,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACGAZHOCYCIJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCCNC2=CC(=NC=N2)NC3=NC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6-difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B2841584.png)




![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-bromo-5-methoxybenzamide](/img/structure/B2841591.png)
![N-(2,4-dimethoxyphenyl)-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2841593.png)
![4-chloro-N-{2-[2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)hydrazino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2841594.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2841596.png)


![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2841600.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2841601.png)
